molecular formula C112H161N29O28 B1139626 H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 CAS No. 860790-38-1

H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

Cat. No.: B1139626
CAS No.: 860790-38-1
M. Wt: 2361.68
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of M617 involves the combination of galanin (1-13) and bradykinin (2-9)-amide through a peptide bond formation. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods for M617 would likely involve large-scale SPPS with rigorous purification steps to ensure high purity and yield .

Chemical Reactions Analysis

M617 undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

M617 is unique due to its chimeric structure, combining elements of both galanin and bradykinin peptides. Similar compounds include:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H161N29O28/c1-59(2)44-73(130-97(155)74(45-60(3)4)131-99(157)77(49-66-33-35-68(145)36-34-66)127-90(149)54-121-95(153)62(7)124-104(162)81(57-142)135-102(160)80(51-88(115)147)132-98(156)75(46-61(5)6)134-108(166)93(63(8)144)137-103(161)79(125-89(148)52-113)50-67-53-120-70-27-16-15-26-69(67)70)96(154)123-56-92(151)138-40-18-30-84(138)106(164)129-72(37-38-87(114)146)109(167)141-43-21-32-86(141)111(169)140-42-19-29-83(140)105(163)122-55-91(150)126-76(47-64-22-11-9-12-23-64)100(158)136-82(58-143)110(168)139-41-20-31-85(139)107(165)133-78(48-65-24-13-10-14-25-65)101(159)128-71(94(116)152)28-17-39-119-112(117)118/h9-16,22-27,33-36,53,59-63,71-86,93,120,142-145H,17-21,28-32,37-52,54-58,113H2,1-8H3,(H2,114,146)(H2,115,147)(H2,116,152)(H,121,153)(H,122,163)(H,123,154)(H,124,162)(H,125,148)(H,126,150)(H,127,149)(H,128,159)(H,129,164)(H,130,155)(H,131,157)(H,132,156)(H,133,165)(H,134,166)(H,135,160)(H,136,158)(H,137,161)(H4,117,118,119)/t62-,63+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYBRARNTYCYOT-OTTBQUPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H161N29O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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